Benzoate de 2,3-diméthylméthyle

Vue d'ensemble

Description

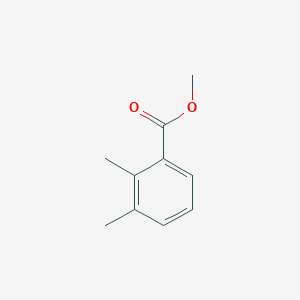

Methyl 2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by methyl groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Applications De Recherche Scientifique

Methyl 2,3-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzoates.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the manufacture of fragrances, flavorings, and other fine chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylbenzoate can be synthesized through the esterification of 2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:

2,3-dimethylbenzoic acid+methanolH2SO4Methyl 2,3-dimethylbenzoate+water

Industrial Production Methods: In an industrial setting, the production of methyl 2,3-dimethylbenzoate may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,3-dimethylbenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, it can be hydrolyzed back to 2,3-dimethylbenzoic acid and methanol.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products:

Hydrolysis: 2,3-dimethylbenzoic acid and methanol.

Reduction: 2,3-dimethylbenzyl alcohol.

Substitution: 2,3-dimethyl-4-nitrobenzoate (nitration), 2,3-dimethyl-4-bromobenzoate (bromination)

Mécanisme D'action

The mechanism of action of methyl 2,3-dimethylbenzoate depends on the specific chemical reactions it undergoes. For instance, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparaison Avec Des Composés Similaires

Methyl benzoate: Lacks the methyl groups at positions 2 and 3, making it less sterically hindered.

Methyl 4-methylbenzoate: Has a single methyl group at position 4, resulting in different reactivity and physical properties.

Ethyl 2,3-dimethylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2,3-dimethylbenzoate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Activité Biologique

Methyl 2,3-dimethylbenzoate (MDMB) is an aromatic ester that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and antioxidant effects, supported by data tables and relevant case studies.

Methyl 2,3-dimethylbenzoate is characterized by the following chemical structure:

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- CAS Number : 25081-39-4

Antimicrobial Activity

MDMB has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 75 |

These results indicate that MDMB could be a candidate for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Cytotoxic Effects

MDMB has also been investigated for its cytotoxic effects on cancer cell lines. A notable study assessed its impact on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest in G2/M phase |

The cytotoxicity observed suggests that MDMB may induce apoptosis and halt cell cycle progression, making it a potential candidate for anticancer drug development.

Antioxidant Activity

MDMB's antioxidant properties have been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 50 |

These findings indicate that MDMB possesses significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Agents demonstrated that MDMB showed comparable efficacy to standard antibiotics against certain bacterial strains. The authors concluded that the compound's unique structure contributes to its antimicrobial potency. -

Cytotoxicity Assessment :

Research published in Cancer Research evaluated the effects of MDMB on various cancer cell lines, revealing a dose-dependent relationship between MDMB concentration and cell viability reduction. The study highlighted the compound's potential as a lead for further anticancer drug development. -

Antioxidant Properties :

In a study featured in Free Radical Biology and Medicine, MDMB was tested alongside other known antioxidants, showing superior activity in scavenging free radicals. This study emphasizes the importance of exploring natural compounds for their health benefits.

Propriétés

IUPAC Name |

methyl 2,3-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-9(8(7)2)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTXEJYGOHZSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164475 | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15012-36-9 | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015012369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.